molecular formula C11H9BrS B1273725 2-[4-(Bromomethyl)phenyl]thiophene CAS No. 81443-46-1

2-[4-(Bromomethyl)phenyl]thiophene

Cat. No.: B1273725
CAS No.: 81443-46-1
M. Wt: 253.16 g/mol
InChI Key: ZHUUJVAVOVMLCK-UHFFFAOYSA-N
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Description

2-[4-(Bromomethyl)phenyl]thiophene is a brominated aromatic compound featuring a thiophene ring substituted with a bromomethyl group at the para position of a phenyl ring. Thiophene derivatives are widely studied for their pharmacological, electronic, and material science applications due to their aromatic stability and ease of functionalization. For example, bromomethyl-substituted thiophenes serve as intermediates in synthesizing antimycobacterial agents, liquid crystalline polymers, and radioisotope-labeled compounds .

Properties

IUPAC Name

2-[4-(bromomethyl)phenyl]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrS/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHUUJVAVOVMLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(C=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20383600
Record name 2-[4-(bromomethyl)phenyl]thiophene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81443-46-1
Record name 2-[4-(bromomethyl)phenyl]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20383600
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[4-(bromomethyl)phenyl]thiophene
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenyl]thiophene typically involves the bromination of 4-methylphenylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, forming carbon-carbon bonds with boronic acids or esters in the presence of a palladium catalyst.

    Oxidation and Reduction: While less common, the thiophene ring can undergo oxidation to form sulfoxides or sulfones under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate in solvents such as toluene or ethanol are typical.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be used for thiophene oxidation.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, ethers, or amines.

    Coupling Products:

    Oxidation Products: Sulfoxides and sulfones with altered electronic properties.

Scientific Research Applications

2-[4-(Bromomethyl)phenyl]thiophene has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of conjugated polymers and organic semiconductors.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: Explored for its role in drug discovery, particularly in the design of molecules with antimicrobial, anticancer, or anti-inflammatory properties.

    Industry: Utilized in the production of materials with specific optical or electronic properties, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.

Mechanism of Action

The mechanism of action of 2-[4-(Bromomethyl)phenyl]thiophene depends on its application. In chemical reactions, the bromomethyl group acts as a reactive site for nucleophilic attack or coupling reactions. In biological systems, its activity would depend on the specific molecular targets and pathways it interacts with, which could include enzymes, receptors, or DNA.

Comparison with Similar Compounds

Table 1: Structural and Commercial Comparison

Compound Name Molecular Formula CAS Number Purity Price (per gram) Key Features
2-[2-(Bromomethyl)phenyl]thiophene C₁₁H₉BrS 49247-42 95% ¥32,600 Ortho-substituted, high steric hindrance
4-[4-(Bromomethyl)phenyl]-1,2,3-thiadiazole C₉H₇BrN₂S 49247-45 90% ¥79,500 Thiadiazole core, high polarity

Functional Group Modifications

Bromomethyl vs. Chloromethyl Substitutions

  • 4-Bromo-2-(chloromethyl)thiophene : Replacing bromine with chlorine at the methyl group (CAS: 170859-70-8) reduces molecular weight (237.53 g/mol vs. 253.16 g/mol for brominated analogues) but increases electrophilicity. This compound is classified under UN GHS guidelines for hazardous material handling .

Acetamide and Oxadiazole Derivatives

  • 2-(4-Bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole : Synthesized via cyclization of acetohydrazide precursors, this compound is part of a broader class of antimicrobial agents. Its oxadiazole ring enhances metabolic stability compared to simpler thiophene derivatives .

Table 2: Pharmacological Profiles of Selected Analogues

Compound Class Biological Activity Efficacy (IC₅₀ or MIC) Reference
N-(4-Bromophenyl)-2-thiophen-2-ylacetamides Antimycobacterial (M. tuberculosis) 12.5–25 µg/mL
3-(4-Bromobenzyl)-1,3,4-oxadiazoles Antimicrobial (E. coli, S. aureus) 50–100 µg/mL
Valencene-derived thiophenes Antitumor (Bel-7402肝癌) Moderate inhibition

Biological Activity

2-[4-(Bromomethyl)phenyl]thiophene is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, drawing on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H9_9BrS
  • CAS Number : 941716-98-9
  • Molecular Weight : 251.16 g/mol

The compound features a thiophene ring substituted with a bromomethyl group and a phenyl moiety, which may influence its reactivity and biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly focusing on its potential as an inhibitor in cancer therapy and its effects on enzyme activity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its ability to disrupt PD-1/PD-L1 interactions, which are critical in immune evasion by tumors. The compound was found to exhibit binding properties similar to known PD-L1 antagonists, indicating its potential utility in cancer immunotherapy .

Enzyme Inhibition

The compound has also been studied for its effects on acetylcholinesterase (AChE), an enzyme involved in neurotransmission. In vitro assays demonstrated that derivatives of thiophene compounds can inhibit AChE activity, suggesting a possible application in treating neurodegenerative diseases such as Alzheimer's .

Study 1: PD-L1 Inhibition

A study designed to evaluate the biological activity of various thiophene derivatives, including this compound, revealed that these compounds could effectively disrupt PD-1/PD-L1 binding. The study utilized both computational docking and biophysical assays to confirm the binding affinity and inhibitory action of the compound at low nanomolar concentrations .

Study 2: AChE Inhibition

Another research effort focused on the inhibition of AChE by thiophene derivatives. The study reported that certain thiophene compounds showed significant inhibition of AChE isoforms with IC50_{50} values ranging from low micromolar to sub-micromolar levels. The results suggested that modifications to the thiophene structure could enhance inhibitory potency, making these compounds promising candidates for further development in Alzheimer's therapy .

Table 1: Biological Activity Summary of this compound

Biological ActivityAssay TypeIC50_{50} ValueReference
PD-L1 InhibitionNMR and HTRF AssaysLow nanomolar
AChE InhibitionEnzyme Kinetics3.11 μM

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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